2-(Bromomethyl)-3-methoxypyridine hydrobromide 2-(Bromomethyl)-3-methoxypyridine hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15901430
InChI: InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5H2,1H3;1H
SMILES:
Molecular Formula: C7H9Br2NO
Molecular Weight: 282.96 g/mol

2-(Bromomethyl)-3-methoxypyridine hydrobromide

CAS No.:

Cat. No.: VC15901430

Molecular Formula: C7H9Br2NO

Molecular Weight: 282.96 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-3-methoxypyridine hydrobromide -

Specification

Molecular Formula C7H9Br2NO
Molecular Weight 282.96 g/mol
IUPAC Name 2-(bromomethyl)-3-methoxypyridine;hydrobromide
Standard InChI InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5H2,1H3;1H
Standard InChI Key XGKGWIUTVUFSDP-UHFFFAOYSA-N
Canonical SMILES COC1=C(N=CC=C1)CBr.Br

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 2-(bromomethyl)-3-methoxypyridine hydrobromide is C₇H₇Br₂NO, with a calculated molecular weight of 282.96 g/mol. The compound consists of a pyridine ring substituted with a bromomethyl (-CH₂Br) group at position 2 and a methoxy (-OCH₃) group at position 3, forming a hydrobromide salt through protonation of the pyridine nitrogen (Figure 1).

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource Analogy
Molecular FormulaC₇H₇Br₂NODerived from
Molecular Weight (g/mol)282.96Calculated
Melting Point149–152°C (estimated)Based on
Boiling Point201–205°C (estimated)Based on
SolubilitySoluble in polar aprotic solventsInferred from

The presence of the methoxy group introduces electron-donating effects, slightly altering the electronic environment of the pyridine ring compared to non-methoxy analogs .

Synthesis Methods

Synthesis routes for 2-(bromomethyl)-3-methoxypyridine hydrobromide typically involve functionalization of pre-substituted pyridine precursors:

Pathway 1: Bromination of 3-Methoxypyridinemethanol

  • Starting Material: 3-Methoxypyridinemethanol is treated with hydrobromic acid (HBr) under reflux.

  • Reaction Conditions:

    • Temperature: 80–100°C

    • Solvent: Dichloromethane or acetic acid

    • Duration: 6–12 hours

  • Product Isolation: The crude product is precipitated and recrystallized from ethanol .

Pathway 2: Appel Reaction

  • Reagents: 3-Methoxy-2-(hydroxymethyl)pyridine reacted with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

  • Mechanism: The hydroxyl group is converted to a bromomethyl group via nucleophilic substitution.

  • Yield: ~70–85% (estimated from analogous reactions) .

Chemical Reactivity

The bromomethyl group at position 2 is highly reactive, enabling diverse transformations:

Nucleophilic Substitution

  • Alkylation: Reacts with amines (e.g., piperidine) to form N-alkylated derivatives.
    Example:

    C₇H₇Br₂NO+RNH₂C₇H₇RNHBr+HBr[1][4]\text{C₇H₇Br₂NO} + \text{RNH₂} \rightarrow \text{C₇H₇RNHBr} + \text{HBr} \quad[1][4]
  • Cross-Coupling: Participates in Suzuki-Miyaura reactions with arylboronic acids in the presence of Pd catalysts .

Stability Considerations

  • Hydrolytic Sensitivity: The bromomethyl group undergoes hydrolysis in aqueous media, forming 3-methoxypyridinemethanol. Storage under anhydrous conditions is critical .

Applications in Organic Synthesis

This compound is pivotal in constructing pharmacophores and functional materials:

Pharmaceutical Intermediates

  • Anticholinergic Agents: Serves as a precursor for analogs of hyoscyamine hydrobromide, which targets muscarinic receptors .

  • Kinase Inhibitors: The bromomethyl group facilitates introduction of aromatic moieties in kinase inhibitor scaffolds .

Material Science

  • Ligand Design: Used to synthesize chelating agents for transition metal catalysis .

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